2-amino-6-methylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-amino-6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYDUJAKTAWKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399969 | |
| Record name | 2-Amino-6-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-82-9 | |
| Record name | 2-Amino-6-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50440-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-6-methylquinazolin-4(3H)-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This compound is part of the quinazolinone family, which has been extensively studied for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_9H_8N_4O |
| Molecular Weight | 176.19 g/mol |
| CAS Number | 50440-82-9 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, the compound showed notable inhibition zones, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined to be effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Signal Transduction Modulation : It affects signaling pathways related to cell growth and apoptosis, particularly through the modulation of MAPK and PI3K/Akt pathways.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of this compound against several microbial strains. The results indicated that the compound exhibited higher antibacterial activity than standard antibiotics such as ciprofloxacin. The study utilized a broth microdilution method to determine MIC values across different concentrations .
Study on Anticancer Effects
In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Scientific Research Applications
Synthesis of 2-Amino-6-Methylquinazolin-4(3H)-One
The synthesis of this compound typically involves the reaction of anthranilic acid with thioacetamide, leading to various quinazoline derivatives. These derivatives can be further modified to enhance their pharmacological properties. For example, one-pot intermolecular annulation reactions of o-amino benzamides and thiols have been developed to produce quinazolin-4(3H)-ones efficiently without the need for transition metals or external oxidants .
Antitumor Activity
Quinazoline derivatives, including this compound, have shown promising antitumor activity. Research indicates that these compounds act as inhibitors of tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, colon, and prostate cancers. By blocking TKR activity, these compounds can potentially inhibit tumor growth and metastasis .
Key Findings:
- IC50 Values : Various synthesized quinazoline derivatives exhibit IC50 values against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines ranging from 7.09 µM to 68.75 µM, demonstrating significant anticancer potential .
- Mechanism of Action : The anticancer efficacy is attributed to mechanisms such as inhibition of dihydrofolate reductase (DHFR) and checkpoint kinase (CHK) pathways .
Antimicrobial Properties
In addition to antitumor activity, this compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that modifications to the quinazoline scaffold can lead to enhanced antibacterial activity .
CNS Activity
Research has indicated potential central nervous system (CNS) activity for quinazoline derivatives. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurological disorders. The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of specific enzymatic pathways in the brain.
Cardiovascular Applications
Quinazoline derivatives have also been explored for cardiovascular applications due to their ability to modulate vascular smooth muscle contraction and influence blood pressure regulation. This area remains an active field of research with ongoing studies aimed at elucidating the precise mechanisms involved.
Summary Table of Applications
Comparison with Similar Compounds
Substituent Variations and Structural Analysis
Quinazolinone derivatives differ primarily in substituent type and position. Below is a comparative analysis of key analogs:
Pharmacological Activities
- Antimicrobial Activity: 2-Amino-substituted quinazolinones (e.g., 2-amino-6-methyl) show enhanced antibacterial activity compared to non-amino analogs, likely due to improved membrane penetration .
- Antitumor Potential: Iodo derivatives (e.g., 6-iodo-2-phenoxymethylquinazolin-4(3H)-one) are explored as antitumor agents, with the iodine atom facilitating DNA intercalation .
- Antioxidant Properties: Methoxy and aryl-substituted quinazolinones (e.g., 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) exhibit significant antioxidant activity (P<0.5) .
Physicochemical Properties
- Solubility: The 2-amino group in this compound enhances water solubility via hydrogen bonding, whereas methyl and iodo substituents increase hydrophobicity .
- Crystallinity: Quinazolinones with planar rings (e.g., 2-chloroquinazolin-4(3H)-one) form stable crystals via N–H⋯O hydrogen bonds, critical for X-ray structure determination .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
